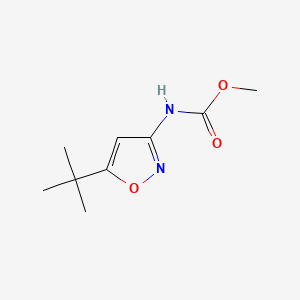
tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C10H13NO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves a domino catalytic reaction between terminal alkynes, isocyanates, and malonates. In this reaction, copper acetylides attack isocyanates to form a propargylic amide species, which further reacts with malonates in the presence of tert-butyl lithium (t-BuOLi) to form dihydropyridine-3-carboxylates . This procedure is straightforward, has a broad scope, and allows the construction of the scaffolds by creating three covalent bonds in one pot .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: It can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS), reducing agents like sodium borohydride (NaBH4), and various catalysts like copper acetylides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce secondary amines .
Scientific Research Applications
tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Dihydropyridine derivatives are known for their use in developing pharmaceuticals, particularly as calcium channel blockers.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antioxidative activity . The exact molecular targets and pathways would depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1,2-dihydropyridine-1-carboxylate
- tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable intermediates and products makes it valuable in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-5-4-6-11-8(7)12/h4-6H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBSAPFVKOBZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539626 |
Source


|
| Record name | tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95797-06-1 |
Source


|
| Record name | tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)





![(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hcl](/img/structure/B6602342.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)


![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)


